Cas no 821-41-0 (5-Hexen-1-ol)

5-Hexen-1-ol structure
5-Hexen-1-ol structure
Product Name:5-Hexen-1-ol
CAS No:821-41-0
MF:C6H12O
MW:100.158882141113
MDL:MFCD00002981
CID:39967
PubChem ID:69963
Update Time:2025-11-02

5-Hexen-1-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Hexen-1-ol
    • hex-5-en-1-ol
    • C6H12O
    • 1-Hexen-6-ol
    • 1-hexene-6-ol
    • 5-Hexenol
    • 6-hydroxyhexene
    • vinyl butanol
    • 5-Hexene-1-ol
    • 57PD1RF6G7
    • UIZVMOZAXAMASY-UHFFFAOYSA-N
    • 5-hexanol
    • 6-hydroxy-1-hexene
    • hex-1-en-6-ol
    • HO(CH2)4CH=CH2
    • 5-Hexen-1-ol5-Hexen-1-ol
    • BCP03575
    • RW2108
    • BBL102594
    • STL556397
    • LS40909
    • TRA0046086
    • BR-
    • 821-41-0
    • InChI=1/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H
    • BP-31163
    • BB 0262329
    • UNII-57PD1RF6G7
    • A840257
    • AKOS009156957
    • NS00022817
    • MFCD00002981
    • FT-0620445
    • H0653
    • AM20100796
    • 5-HEXENOL [FHFI]
    • AI3-34797
    • SY020861
    • EN300-98901
    • Q-200543
    • 5-Hexen-1-ol, 98%
    • FEMA NO. 4351
    • MS-20464
    • Q27261513
    • EINECS 212-477-4
    • CS-W013711
    • SCHEMBL41920
    • HY-W012995
    • DTXSID2074950
    • 1-Hexen-6-ol; 6-Hydroxy-1-hexene
    • Hex5en1ol
    • 5Hexenol
    • DTXCID0048266
    • MDL: MFCD00002981
    • Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2
    • InChI Key: UIZVMOZAXAMASY-UHFFFAOYSA-N
    • SMILES: OCCCCC=C
    • BRN: 1236458

Computed Properties

  • Exact Mass: 100.08900
  • Monoisotopic Mass: 100.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 41.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.834 g/mL at 25 °C(lit.)
  • Melting Point: <-20°C
  • Boiling Point: 78-80 °C/25 mmHg(lit.)
  • Flash Point: Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
  • Refractive Index: n20/D 1.435(lit.)
  • PH: 7 (H2O)
  • Solubility: 18.6g/l
  • Water Partition Coefficient: Miscible with water.
  • PSA: 20.23000
  • LogP: 1.33500
  • FEMA: 4351 | 5-HEXENOL
  • Solubility: Not determined

5-Hexen-1-ol Security Information

  • Symbol: GHS02
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226
  • Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:UN 1987 3/PG 3
  • WGK Germany:1
  • Hazard Category Code: 10
  • Safety Instruction: S16
  • FLUKA BRAND F CODES:9
  • Hazardous Material Identification: F
  • HazardClass:3
  • PackingGroup:III
  • TSCA:Yes
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10
  • Storage Condition:Flammable area

5-Hexen-1-ol Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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5-Hexen-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Quinuclidine ,  Gold (amino-functionalized silica-supported) Solvents: Acetone ;  6 h, 60 °C
Reference
Gold-amine cooperative catalysis for reductions and reductive aminations using formic acid as hydrogen source
Fiorio, Jhonatan L. ; et al, Applied Catalysis, 2020, 267,

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile
1.2 Reagents: Sodium methoxide Solvents: Methanol
1.3 Reagents: Sulfuric acid Solvents: Water
Reference
Tetrabutylammonium peroxydisulfate in organic synthesis; XI. A novel and selective approach to the oxidative deprotection of allyl ethers with tetrabutylammonium peroxydisulfate
Chen, Fen-Er; et al, Synthesis, 2001, (12), 1772-1774

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Synthesis of C3-C9-alkenyl 2,3-unsaturated glucosides from glucose and some alkenols
Konstantinovic, S.; et al, Indian Journal of Chemistry, 2001, (9), 802-805

Production Method 4

Reaction Conditions
Reference
Preparative flash vacuum thermolysis. Selective elimination of 6-chloro-1-hexene from esters of 6-chloro-1-hexanol with Schoenberg rearrangement of the S-methyl xanthate
Jenneskens, Leonardus W.; et al, Journal of Organic Chemistry, 1989, 54(24), 5811-14

Production Method 5

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) ,  Dichloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]ethanamine-κN… Solvents: Tetrahydrofuran ;  5 min, 23 °C
1.2 Reagents: Ammonia borane Solvents: Tetrahydrofuran ;  8 h, 45 °C
Reference
Erbium-Catalyzed Regioselective Isomerization-Cobalt-Catalyzed Transfer Hydrogenation Sequence for the Synthesis of Anti-Markovnikov Alcohols from Epoxides under Mild Conditions
Liu, Xin; et al, ACS Catalysis, 2020, 10(22), 13659-13667

Production Method 6

Reaction Conditions
1.1 Catalysts: Borate(1-), tetrafluoro-, iron(2+) (2:1), hexahydrate ,  Tris[2-(diphenylphosphino)phenyl]phosphine ,  Zinc triflate Solvents: 1,4-Dioxane ;  3 min, rt
1.2 Reagents: Formic acid ;  18 h, 45 °C
Reference
Highly Selective and Practical Iron-Catalyzed Formal Hydrogenation of Epoxides to Primary Alcohols Using Formic Acid
Yao, Yi-Xuan ; et al, European Journal of Organic Chemistry, 2023, 26(14),

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Hydrogen Catalysts: Borate(1-), tetrafluoro-, iron(2+) (2:1) ,  Tris[2-(diphenylphosphino)ethyl]phosphine Solvents: 1,4-Dioxane ;  18 h, 40 bar, 80 °C
Reference
Iron-catalyzed regioselective hydrogenation of terminal epoxides to alcohols under mild conditions
Liu, Weiping ; et al, Nature Catalysis, 2019, 2(6), 523-528

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorous acid, dihexyl ester Solvents: Dimethyl sulfoxide
Reference
Surprising formation of 5-hexen-1-ol by the Wittig reaction of 4-(2-tetrahydropyranyloxy)-2-butanone with triphenylphosphinemethylene
Janistyn, Boris; et al, Chemische Berichte, 1975, 108(4), 1036-9

Production Method 9

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ammonium nitrate
Reference
Microwave thermolysis. IV. Selective deprotection of MPM ethers using clay supported ammonium nitrate "Clayan" in dry media
Yadav, J. S.; et al, Tetrahedron Letters, 1998, 39(19), 3043-3046

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Ammonium bromide ,  Polyethylene glycol Catalysts: Palladium diacetate ,  Copper diacetate monohydrate Solvents: Dimethylformamide ,  Water ;  12 h, 0 °C
Reference
Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution
Lai, Yin-Long; et al, Organic Letters, 2017, 19(8), 2022-2025

Production Method 11

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Reference
The electrophilic substitution of allylsilanes and vinylsilanes
Fleming, Ian; et al, Organic Reactions (Hoboken, 1989, 37,

Production Method 12

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  [6-[Bis(1-methylethyl)silyl]hexyl]benzene (Wang resin-bound) Solvents: Dichloromethane ;  0.5 h, rt
1.2 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0.5 h, rt
1.3 Reagents: 4-(Dimethylamino)pyridine ,  Diisopropylethylamine Solvents: Dichloromethane ;  1 h, rt
Reference
An efficient synthesis of polymer-supported silyl linkers using a di-Grignard reagent
Doi, Takayuki; et al, Tetrahedron Letters, 2004, 45(29), 5723-5726

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ;  3.4 h, 1 atm, rt
Reference
Selective semihydrogenation of alkynes catalyzed by Pd nanoparticles immobilized on heteroatom-doped hierarchical porous carbon derived from bamboo shoots
Ji, Guijie; et al, ChemSusChem, 2017, 10(17), 3427-3434

Production Method 14

Reaction Conditions
1.1 Reagents: Dimethylamine-borane Catalysts: Gold ,  Titania Solvents: Ethanol ;  0.5 h, 25 °C
Reference
cis-Semihydrogenation of alkynes with amine borane complexes catalyzed by gold nanoparticles under mild conditions
Vasilikogiannaki, Eleni; et al, Chemical Communications (Cambridge, 2015, 51(12), 2384-2387

Production Method 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Oxygen Catalysts: Rhenium oxide (Re2O7) ;  1 h, rt → 165 °C
Reference
Rhenium-catalyzed deoxydehydration of renewable triols derived from sugars
Wozniak, Bartosz; et al, Green Chemistry, 2018, 20(19), 4433-4437

Production Method 16

Reaction Conditions
1.1 Reagents: 3-Octanol Catalysts: Titania ,  Ammonium perrhenate ;  1 h, 170 °C
Reference
ReOx/TiO2: A Recyclable Solid Catalyst for Deoxydehydration
Sandbrink, Lennart; et al, ACS Catalysis, 2016, 6(2), 677-680

Production Method 17

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Reference
Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2
Tanaka, Shinji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Production Method 18

Reaction Conditions
1.1 Reagents: Indium Solvents: Methanol ;  4.5 h, rt; rt → 65 °C; 3 - 5 h, 60 - 65 °C
Reference
Ultrasound-accelerated synthesis of chiral allylic alcohols promoted by indium metal
Yadav, J. S.; et al, Tetrahedron, 2003, 59(28), 5333-5336

Production Method 19

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tetrabutylammonium iodide Catalysts: Borane, bromodimethyl- Solvents: Dichloromethane
Reference
Exceptionally mild and stereospecific ring fragmentations promoted by dimethylboron bromide
Gauthier, Jacques Yves; et al, Tetrahedron Letters, 1987, 28(48), 5985-8

Production Method 20

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: 2423988-10-5 ;  12 h, 60 °C
1.2 Reagents: Methanol ;  6 h, 60 °C
Reference
Palladium-Catalyzed Selective Reduction of Carbonyl Compounds
Sarkar, Nabin ; et al, European Journal of Inorganic Chemistry, 2020, 2020(23), 2295-2301

Production Method 21

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Silver Solvents: Tetrahydrofuran ;  12 h, 15 atm, 60 °C
Reference
Remarkable effect of bases on core-shell AgNP@CeO2 nanocomposite-catalyzed highly chemoselective reduction of unsaturated aldehydes
Mitsudome, Takato; et al, Chemistry Letters, 2013, 42(6), 660-662

Production Method 22

Reaction Conditions
Reference
Study of interactions between alcohol and amine functions. II. Thermolysis of N-oxides of ω-(dialkylamino)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1984, 49(10), 2410-14

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  rt
Reference
m-Terphenyl ethers, a new hydroxy protecting group cleavable under reductive single electron transfer reaction conditions
Azzena, Ugo; et al, Synthesis, 2011, (10), 1575-1580

Production Method 24

Reaction Conditions
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Dichloromethane ;  5 min, rt; 2 h, rt
Reference
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Production Method 25

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Triethylamine ,  Rose Bengal Solvents: Ethanol ;  12 h, rt
Reference
Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide
Weng, Wei-Zhi; et al, Organic Letters, 2018, 20(16), 4979-4983

Production Method 26

Reaction Conditions
1.1 Reagents: tert-Butyllithium ,  Oxygen Solvents: Diethyl ether ,  Pentane
Reference
Preparation and regiospecific cyclization of alkenyllithiums
Bailey, William F.; et al, Journal of the American Chemical Society, 1987, 109(8), 2442-8

Production Method 27

Reaction Conditions
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Reference
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Production Method 28

Reaction Conditions
1.1 Reagents: Methanol ;  6 h, 60 °C
Reference
Palladium-Catalyzed Selective Reduction of Carbonyl Compounds
Sarkar, Nabin ; et al, European Journal of Inorganic Chemistry, 2020, 2020(23), 2295-2301

Production Method 29

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Ammonium bromide ,  Polyethylene glycol Catalysts: Palladium diacetate ,  Copper diacetate monohydrate Solvents: Dimethylformamide ,  Water ;  12 h, 0 °C
Reference
Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution
Lai, Yin-Long; et al, Organic Letters, 2017, 19(8), 2022-2025

Production Method 30

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride
Reference
Trimethylene Oxide
Henegar, Kevin E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 31

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane
Reference
Titanium tetrachloride promoted reactions of allylic trimethylsilanes and oxetane
Carr, Steve A.; et al, Journal of Organic Chemistry, 1985, 50(15), 2782-5

5-Hexen-1-ol Raw materials

5-Hexen-1-ol Preparation Products

5-Hexen-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:821-41-0)5-Hexen-1-ol
Order Number:A840257
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):252.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:821-41-0)5-Hexen-1-ol
Order Number:LE2358;LE2474011
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:42
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:821-41-0)5-HEXEN-1-OL
Order Number:sfd7164
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
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Additional information on 5-Hexen-1-ol

Recent Advances in Chemical and Biomedical Research on 5-Hexen-1-ol (CAS: 821-41-0)

5-Hexen-1-ol (CAS: 821-41-0) is a versatile chemical compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. Recent studies have explored its potential as a building block for more complex molecules, particularly in drug discovery and polymer chemistry. This research brief synthesizes the latest findings on the synthesis, properties, and applications of 5-Hexen-1-ol, with a focus on its biomedical relevance.

One of the key areas of interest is the use of 5-Hexen-1-ol in the synthesis of bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of novel antimicrobial agents. Researchers utilized the terminal alkene functionality of 5-Hexen-1-ol to introduce pharmacophores that exhibited potent activity against multidrug-resistant bacterial strains. The study highlighted the compound's role in facilitating efficient and scalable synthetic routes, which could accelerate the development of new antibiotics.

In addition to its pharmaceutical applications, 5-Hexen-1-ol has been investigated for its role in polymer chemistry. A recent article in Macromolecules detailed its use as a monomer in the production of biodegradable polymers. The study reported that polymers derived from 5-Hexen-1-ol displayed favorable mechanical properties and biocompatibility, making them suitable for medical devices and tissue engineering scaffolds. These findings underscore the compound's potential to contribute to sustainable materials in healthcare.

Another noteworthy development is the exploration of 5-Hexen-1-ol in green chemistry. Researchers have developed catalytic methods to produce the compound from renewable resources, reducing reliance on petrochemical feedstocks. A 2024 study in ACS Sustainable Chemistry & Engineering described an enzymatic approach that achieved high yields and selectivity, paving the way for more environmentally friendly industrial processes. This aligns with the growing demand for sustainable practices in chemical manufacturing.

Despite these advancements, challenges remain in optimizing the scalability and cost-effectiveness of 5-Hexen-1-ol-based processes. Future research directions may include the development of more efficient catalysts and the exploration of its applications in drug delivery systems. Overall, the ongoing studies on 5-Hexen-1-ol (CAS: 821-41-0) highlight its multifaceted role in advancing both chemical and biomedical sciences, offering promising avenues for innovation and application.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:821-41-0)5-Hexen-1-ol
A840257
Purity:99%
Quantity:500g
Price ($):252.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:821-41-0)5-Hexen-1-ol
LE2358;LE2474011
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email